molecular formula C20H34ClN3O3 B4405519 N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride

N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride

Cat. No. B4405519
M. Wt: 400.0 g/mol
InChI Key: JAPPGPTYEOHBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease, a neurodegenerative disorder that affects the memory and cognitive functions of the brain. Memantine has been found to be effective in improving cognitive function and reducing the symptoms of Alzheimer's disease.

Mechanism of Action

N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride works by blocking the NMDA receptors in the brain, which are involved in the transmission of signals between neurons. In Alzheimer's disease, the excessive activation of NMDA receptors leads to neuronal cell death and cognitive impairment. This compound reduces the overactivation of NMDA receptors, thereby protecting the neurons from damage and improving cognitive function.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects in the brain. It increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients. This compound has also been found to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in the overactivation of NMDA receptors.

Advantages and Limitations for Lab Experiments

N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the NMDA receptor and its role in neurodegenerative disorders. It is also relatively safe and non-toxic, making it suitable for use in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride. One area of focus is the development of new and more effective NMDA receptor antagonists for the treatment of neurodegenerative disorders. Another area of interest is the investigation of this compound's potential use in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Additionally, there is ongoing research on the optimal dosing and administration of this compound for the treatment of Alzheimer's disease.

Scientific Research Applications

N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease. It has been found to be effective in improving cognitive function, reducing behavioral and psychological symptoms, and delaying the progression of the disease. This compound has also been studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3.ClH/c24-18(13-20-10-15-7-16(11-20)9-17(8-15)12-20)22-14-19(25)21-1-2-23-3-5-26-6-4-23;/h15-17H,1-14H2,(H,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPPGPTYEOHBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CNC(=O)CC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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